3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O2/c1-13-25-19-8-3-2-7-17(19)22(29)27(13)16-9-10-18(24)20(12-16)26-21(28)14-5-4-6-15(23)11-14/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAYFTVGAPSZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The 2-methylquinazolin-4(3H)-one core is synthesized from substituted anthranilic acids. As demonstrated by styryl quinazolin-4-one syntheses, anthranilic acid derivatives undergo cyclization in acetic anhydride to form benzoxazin-4-one intermediates. Subsequent ring-opening with 2-fluoro-5-aminophenol under acidic conditions yields the quinazolinone-aniline intermediate (Scheme 1).
Key Reaction Conditions :
- Anthranilic acid derivative : 2-Amino-5-fluorobenzoic acid
- Cyclization agent : Acetic anhydride, reflux, 4–6 hours
- Ring-opening agent : 2-Methylaniline, HCl, 80°C, 12 hours
Alternative Oxidative Methods
Recent advancements employ dimethyl sulfoxide (DMSO) and H₂O₂ to construct the quinazolinone ring from 2-amino-N-methylbenzamide. This method offers higher atom economy and avoids harsh acids. For the target compound, substituting the methyl group with a fluorine atom necessitates using 2-amino-5-fluoro-N-methylbenzamide as the precursor.
Functionalization of the Aniline Moiety
Bromination of the Benzamide Group
The 3-bromobenzamide fragment is prepared via Friedel-Crafts acylation of benzene with 3-bromobenzoyl chloride, followed by purification via recrystallization. Alternatively, direct bromination of N-(2-fluorophenyl)benzamide using N-bromosuccinimide (NBS) in CCl₄ achieves regioselective bromination at the meta position.
Optimized Bromination Protocol :
- Substrate : N-(2-Fluoro-5-aminophenyl)benzamide
- Brominating agent : NBS (1.2 equiv), AIBN (catalytic)
- Solvent : CCl₄, reflux, 8 hours
- Yield : 78–82%
Amide Coupling and Final Assembly
Condensation of Fragments
The quinazolinone-aniline intermediate is coupled with 3-bromobenzoyl chloride using standard amide bond-forming conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) serves as the base, with dichloromethane (DCM) or tetrahydrofuran (THF) as solvents.
Representative Procedure :
- Dissolve quinazolinone-aniline (1.0 equiv) in anhydrous DCM.
- Add 3-bromobenzoyl chloride (1.2 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Quench with water, extract with DCM, and purify via silica gel chromatography.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Crystallinity
Recrystallization from ethanol yields white crystalline solids with melting points of 246–247°C. HPLC analysis confirms >98% purity using a C18 column (MeCN:H₂O = 70:30).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For kilogram-scale production, the oxidative method is preferable due to reduced waste and compatibility with continuous flow reactors. However, bromination-post coupling offers cost efficiency for high-purity APIs.
Chemical Reactions Analysis
Amide Bond Transformations
The benzamide group participates in:
-
Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding carboxylic acid and aniline derivatives.
-
Nucleophilic Substitution : The bromine atom at the 3-position undergoes Suzuki-Miyaura coupling with aryl boronic acids to form biaryl systems.
Quinazolinone Ring Modifications
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Oxidation : The 4-oxo group can be reduced to a hydroxyl group using NaBH₄, altering hydrogen-bonding capabilities .
-
Alkylation : The N3 position reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, enhancing lipophilicity.
Biological Interaction-Driven Reactivity
The compound’s structure enables target-specific interactions:
-
Microtubule Binding : The quinazolinone core inhibits tubulin polymerization by binding to the colchicine site, disrupting mitosis .
-
Enzyme Inhibition : Bromine and fluorine substituents enhance π-stacking and halogen bonding with kinases (e.g., EGFR-TK, IC₅₀ = 13.40 nM) .
| Biological Target | Interaction Mechanism | Structural Determinants |
|---|---|---|
| Tubulin | Competitive inhibition | 2-methyl group, 4-oxo moiety |
| VEGFR-2 | Hydrogen bonding with Asn923 | Fluorine at 2-phenyl position |
Side Reactions and By-Product Formation
-
Cyclization By-Products : Competing pathways during quinazolinone synthesis yield regioisomers (e.g., 6d′ and 6e′ in analogous systems) .
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Oxidative Degradation : Prolonged exposure to air generates quinazoline N-oxide derivatives, detectable via HPLC-MS.
This compound’s reactivity profile underscores its utility as a scaffold for developing targeted therapies. Optimizing reaction conditions and leveraging its halogen substituents enable precise modifications for enhanced bioactivity and pharmacokinetics.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its anticancer , anti-inflammatory , and antimicrobial properties. Quinazolinone derivatives are known for their diverse biological activities, making them promising candidates for drug development. Research indicates that the presence of the quinazolinone core allows for interaction with specific molecular targets, such as enzymes or receptors, potentially leading to inhibition of their activity .
Enzyme Inhibition and Receptor Modulation
Studies have shown that compounds with a similar structure can act as enzyme inhibitors or receptor modulators . The mechanism of action typically involves binding to active sites of enzymes, disrupting cellular pathways, and yielding therapeutic effects against various diseases . For instance, quinazolinones have been linked to inhibition of kinases involved in cancer progression.
Antimicrobial Activity
Research has indicated that quinazolinone derivatives exhibit significant antimicrobial activity against a range of pathogens. In particular, studies have demonstrated that modifications in the structure can enhance antibacterial and antifungal properties, suggesting that 3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide may also possess such activity .
Case Study 1: Antimicrobial Properties
A study evaluated several quinazolinone derivatives for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that certain structural modifications led to enhanced activity, indicating the potential for developing new antimicrobial agents based on similar frameworks .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of quinazolinone derivatives. The study demonstrated that specific compounds exhibited cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. Such findings underline the importance of further exploring this compound in cancer therapeutics .
Comparative Data Table
The following table summarizes key characteristics and applications of related quinazolinone derivatives:
| Compound Name | Structure Features | Unique Aspects | Notable Applications |
|---|---|---|---|
| 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-One | Contains bromo and methyl groups | Exhibits antimicrobial and anti-inflammatory properties | Potential drug candidates for infections |
| 3-Amino-6-Hydroxy-2-Methylquinazolin-4(3H)-One | Hydroxy and amino groups present | Known for diverse biological activities | Explored for anti-cancer effects |
| 5-Chloro-N-(2-Fluoro-5-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)Phenyl)-2-Methoxybenzamide | Chloro group addition | Shows different reactivity patterns due to chlorine | Investigated for enzyme inhibition |
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to active sites of enzymes, inhibiting their activity. This can disrupt various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural similarities with several analogs reported in the literature:
Key Observations :
- Halogen Influence: Bromine in the target compound and 3e increases molecular weight and polarizability compared to non-halogenated analogs like 2h. Fluorine in the target compound and 3k enhances electronegativity and metabolic stability .
- Core Heterocycle: Quinazolinone derivatives (target, 2h, 3e, 3k) exhibit distinct hydrogen-bonding capabilities via carbonyl groups, unlike thienopyrazole derivatives (e.g., ), which prioritize π-π stacking.
Physicochemical Properties
Comparative data on melting points (MP) and spectral characteristics:
†Inferred from structural analogs.
Insights :
Biological Activity
3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic organic compound belonging to the quinazolinone class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 452.3 g/mol. The compound features a bromine atom, a fluorine atom, and a quinazolinone moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known for its capacity to inhibit enzyme activity by binding to active sites, disrupting various cellular pathways involved in disease processes.
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. Research has shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF7 (breast cancer) | 0.096 | |
| 2-f4-[...]-quinazolin-4-one derivatives | Various cancers | 10 nM |
These findings suggest that the introduction of halogen substituents in the structure may enhance anticancer activity by improving binding affinity to target proteins.
Antiviral Activity
The antiviral potential of quinazoline derivatives has also been explored. A study demonstrated that certain quinazoline compounds exhibit direct antiviral mechanisms against enteroviruses by stabilizing viral capsids and inhibiting uncoating processes. Although specific data on this compound is limited, the structural similarities with known antiviral agents suggest potential efficacy against viral infections .
Enzyme Inhibition
Research indicates that compounds containing the quinazolinone structure can act as effective inhibitors of various enzymes involved in metabolic pathways. For example, some derivatives have shown promise as inhibitors of carbonic anhydrase and other key enzymes related to cancer progression .
Case Studies and Research Findings
- In Vitro Studies : A study involving synthesized quinazoline derivatives found that they exhibited selective cytotoxicity against human cancer cell lines such as MCF7 and A549, indicating their potential as anticancer agents .
- Molecular Docking Studies : Computational studies have revealed that quinazoline derivatives can effectively bind to the active sites of various targets, enhancing their biological activities .
- Comparative Analysis : An analysis comparing different halogenated quinazolines found that brominated compounds often exhibited superior potency against specific targets compared to their chlorinated counterparts .
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including cyclization and hydrolysis. For example, a Bischler-Napieralski reaction can generate intermediates like 2-methyl-4-oxoquinazolin-3(4H)-yl derivatives, followed by hydrolysis under acidic conditions (6 N HCl, reflux) to yield the core structure. Subsequent coupling with brominated benzamide moieties is achieved via amidation in chloroform/triethylamine, with purification by crystallization from ethanol . Advanced protocols may use microwave-assisted synthesis or catalytic systems (e.g., I₂/TBHP) to improve yield and regioselectivity .
Basic: How is the compound characterized post-synthesis?
Characterization relies on:
- X-ray crystallography to confirm molecular conformation (e.g., dihedral angles between aromatic rings, intramolecular H-bonding like C2–H2···O1 at 2.65 Å) .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., quinazolinone protons at δ 7.8–8.2 ppm, fluorine coupling patterns) .
- FT-IR to detect functional groups (amide C=O stretch ~1650–1700 cm⁻¹) .
- ESI-HRMS for molecular weight validation (e.g., deviation < 2 ppm) .
Advanced: How can computational methods predict molecular interactions or stability?
Density Functional Theory (DFT) calculations model electronic properties and non-covalent interactions (e.g., π-π stacking distances of 3.86 Å in crystal packing) . Molecular docking studies assess binding to biological targets (e.g., enzymes like acps-PPTase) by simulating hydrogen bonds and hydrophobic contacts. Solvent-accessible surface area (SASA) analysis predicts solubility .
Advanced: How to optimize reaction conditions for improved yield?
- Catalytic systems : I₂/TBHP mediates domino reactions for quinazolinone formation (e.g., 70% TBHP in MeOH under reflux, achieving 95% yield) .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates.
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 24 hours conventional) .
- Purification : Column chromatography with hexane/EtOAc gradients removes byproducts .
Advanced: What intermolecular interactions stabilize the crystal structure?
Key interactions include:
- Intramolecular H-bonding : C2–H2···O1 (2.65 Å, 129°) stabilizes folded conformations .
- Intermolecular C–H···O bonds : C3–H3···O2 (2.51 Å) and C16–H16···O3 (2.51 Å) consolidate packing .
- π-π stacking : Benzene rings of oxoquinazoline systems stack at 3.86 Å centroid distances .
Basic: What are key structural features from X-ray data?
- The 2-methyl-4-oxoquinazolin-3(4H)-yl group is nearly planar (max. deviation 0.198 Å) .
- Dihedral angles between bicyclic and phenyl rings: 87.6° (perpendicular) and 41.0° (distal rings) .
- Pyrazole rings incline at 70.0° relative to the benzene core .
Advanced: How to resolve contradictions in spectral data during characterization?
- Multi-technique validation : Cross-check NMR shifts with X-ray data (e.g., phenyl ring orientations affecting H splitting patterns) .
- Isotopic labeling : Use N or F NMR to resolve overlapping signals in complex mixtures .
- Crystallographic refinement : Hydrogen atoms are located via difference Fourier synthesis, except for rigid groups (methyl/phenyl) modeled with fixed isotropic thermal parameters .
Advanced: How to design analogs with modified pharmacological properties?
- Substituent variation : Replace bromine with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Scaffold hopping : Introduce triazinoquinazolinone or pyrimidinedione moieties to alter target selectivity (e.g., antibacterial vs. anticancer activity) .
- Bioisosteric replacement : Swap benzamide with sulfonamide to modulate solubility and binding affinity .
Methodological Notes
- Synthetic protocols must include hazard assessments for reagents like O-benzyl hydroxylamine hydrochloride and trichloroisocyanuric acid .
- Data interpretation should account for steric effects (e.g., 2-methyl group hindering rotation) and electronic effects (fluorine’s inductive influence) .
- Ethical compliance : All analogs must adhere to in vitro research guidelines; no human/animal administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
